Superior Aqueous Solubility vs. Active Parent Compound MSX-2
A primary limitation for the use of the high-affinity A2A antagonist MSX-2 in vivo is its poor water solubility. The development of the phosphate prodrug MSX3 directly addresses this by enabling water solubility exceeding 5 mg/mL under mild warming, a formulation-critical improvement over MSX-2 . The disodium salt form of MSX3 (CAS 261717-23-1) further enhances its solubility in aqueous environments, making it suitable for intravenous and local injection protocols .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >5 mg/mL in H2O at 60°C |
| Comparator Or Baseline | MSX-2 (parent compound, poorly water-soluble) |
| Quantified Difference | MSX3 is a specifically designed water-soluble prodrug; MSX-2 solubility is a limiting factor. |
| Conditions | Solubility assay in water |
Why This Matters
For procurement, selecting the water-soluble prodrug MSX3 eliminates the need for complex, potentially confounding solvent-based formulations required for the parent compound MSX-2, ensuring more reliable in vivo dosing.
- [1] Sauer, R., et al. (2000). Water-soluble phosphate prodrugs of 1-propargy-8-styrylxanthine derivatives, A2A-selective adenosine receptor antagonists. Journal of Medicinal Chemistry, 43(3), 440-448. View Source
